N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of fluorine atoms in its structure imparts significant chemical stability and bioactivity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 2-fluoroaniline with 5-bromo-3-(trifluoromethyl)furan-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide
- N-(2-(trifluoromethyl)phenyl)-1-benzofuran-2-carboxamide
- 3-(trifluoromethyl)phenyl N-(2-fluorophenyl)carbamate
Uniqueness
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide stands out due to its unique combination of fluorine atoms and furan ring structure. This combination imparts significant chemical stability, bioactivity, and versatility in various applications. Compared to similar compounds, it may offer enhanced properties such as higher thermal stability, increased resistance to metabolic degradation, and improved interaction with biological targets.
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO2/c19-13-6-1-2-7-14(13)23-17(24)16-9-8-15(25-16)11-4-3-5-12(10-11)18(20,21)22/h1-10H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPVUODOLNEWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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